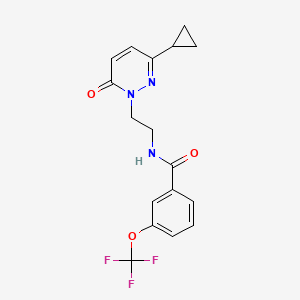
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O3 and its molecular weight is 367.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound belonging to the class of pyridazinones, which have gained attention for their potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Molecular Formula : C₁₆H₁₈F₃N₃O₂
- Molecular Weight : 363.33 g/mol
The presence of a cyclopropyl group and trifluoromethoxy substituent contributes to its unique pharmacological properties. The pyridazinone core is crucial for its biological activity, influencing interactions with various biological targets.
This compound is believed to exert its biological effects primarily through the modulation of specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain proteases or kinases, thereby affecting cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancerous cells.
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro studies show that it inhibits tumor growth by inducing apoptosis and cell cycle arrest.
- In vivo studies have reported promising antitumor activity, suggesting potential for development as an anticancer agent.
- Modulation of Signaling Pathways :
Summary of Biological Activity Findings
| Study Type | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | Induces apoptosis | |
| In Vitro | A549 (Lung Cancer) | G1 phase cell cycle arrest | |
| In Vivo | Xenograft Models | Significant tumor growth inhibition |
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃O₂ |
| Molecular Weight | 363.33 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under physiological pH |
Case Studies
- Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability.
- Case Study 2 : Another study utilized A549 lung cancer xenograft models to assess the in vivo efficacy of the compound. Treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-3-1-2-12(10-13)16(25)21-8-9-23-15(24)7-6-14(22-23)11-4-5-11/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGKPJNPNFGVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














